molecular formula C9H9NO B13602062 2-(2-Hydroxy-5-methylphenyl)acetonitrile

2-(2-Hydroxy-5-methylphenyl)acetonitrile

Cat. No.: B13602062
M. Wt: 147.17 g/mol
InChI Key: VYORKIVQVCTXLJ-UHFFFAOYSA-N
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Description

2-(2-Hydroxy-5-methylphenyl)acetonitrile is an organic compound with the molecular formula C9H9NO. It is a derivative of acetonitrile and features a hydroxy and methyl group attached to a phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxy-5-methylphenyl)acetonitrile typically involves the reaction of 2-hydroxy-5-methylbenzaldehyde with a cyanide source under basic conditions. One common method is the use of sodium cyanide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic addition of the cyanide ion to the aldehyde group, followed by dehydration to form the nitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of safer cyanide sources and greener solvents is often considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxy-5-methylphenyl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The hydroxy group can participate in substitution reactions, such as esterification with acyl chlorides or alkylation with alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst

    Substitution: Acyl chlorides, alkyl halides, bases like sodium hydroxide (NaOH)

Major Products Formed

    Oxidation: 2-(2-Oxo-5-methylphenyl)acetonitrile

    Reduction: 2-(2-Hydroxy-5-methylphenyl)ethylamine

    Substitution: Various esters or ethers depending on the substituent

Scientific Research Applications

2-(2-Hydroxy-5-methylphenyl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Hydroxy-5-methylphenyl)acetonitrile involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-5-methoxyphenylacetonitrile
  • 2-Hydroxy-5-ethylphenylacetonitrile
  • 2-Hydroxy-5-methylphenylphosphonic acid

Uniqueness

2-(2-Hydroxy-5-methylphenyl)acetonitrile is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

2-(2-hydroxy-5-methylphenyl)acetonitrile

InChI

InChI=1S/C9H9NO/c1-7-2-3-9(11)8(6-7)4-5-10/h2-3,6,11H,4H2,1H3

InChI Key

VYORKIVQVCTXLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)CC#N

Origin of Product

United States

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